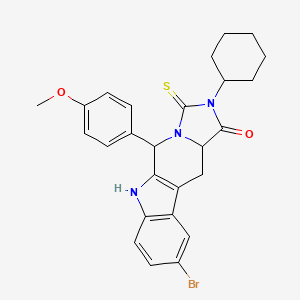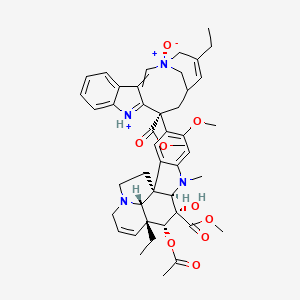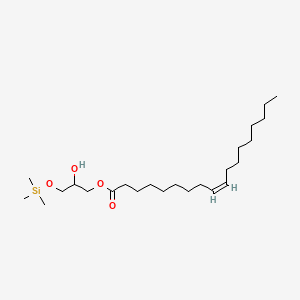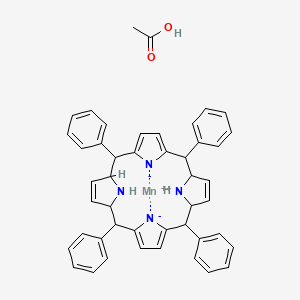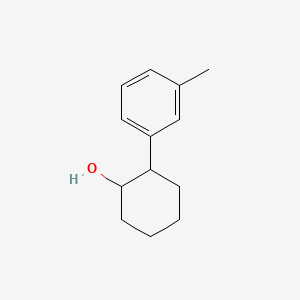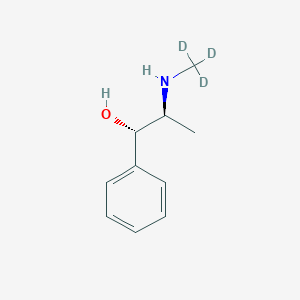
Pseudoephedrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoephedrine-d3 is a deuterated form of pseudoephedrine, a sympathomimetic amine commonly used as a nasal decongestant. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: Pseudoephedrine-d3 can be synthesized through several methods, including the reduction of ephedrine-d3 or this compound hydrochloride. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by isotopic exchange reactions to introduce deuterium atoms. This process ensures the high purity and isotopic enrichment required for analytical standards .
化学反応の分析
Types of Reactions: Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: Converts this compound to norephedrine-d3 using oxidizing agents like potassium permanganate.
Reduction: Reduces this compound to methamphetamine-d3 using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Norephedrine-d3: Formed through oxidation.
Methamphetamine-d3: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
科学的研究の応用
Pseudoephedrine-d3 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of pseudoephedrine and related compounds.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of pseudoephedrine in biological systems.
Forensic Science: Assists in the identification and quantification of pseudoephedrine in forensic samples.
Drug Development: Used in the synthesis of deuterated drugs to improve metabolic stability and reduce side effects.
作用機序
Pseudoephedrine-d3 exerts its effects by displacing norepinephrine from storage vesicles in presynaptic neurons, leading to the release of norepinephrine into the synapse. This activates alpha and beta adrenergic receptors, causing vasoconstriction and bronchodilation . The deuterium atoms do not significantly alter the mechanism of action compared to non-deuterated pseudoephedrine .
類似化合物との比較
Ephedrine: A sympathomimetic amine with similar decongestant properties but higher central nervous system stimulation.
Phenylpropanolamine: Another decongestant with a similar mechanism of action but different regulatory status due to safety concerns.
Amphetamine: Shares structural similarities but has a much stronger central nervous system stimulant effect.
Uniqueness of Pseudoephedrine-d3: this compound is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
特性
CAS番号 |
754966-06-8 |
|---|---|
分子式 |
C10H15NO |
分子量 |
168.25 g/mol |
IUPAC名 |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChIキー |
KWGRBVOPPLSCSI-HJRSCEKWSA-N |
異性体SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


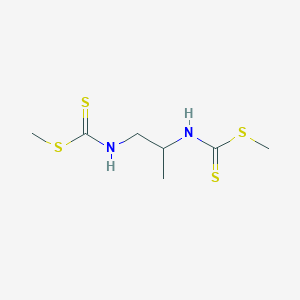
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

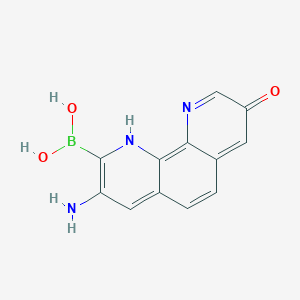
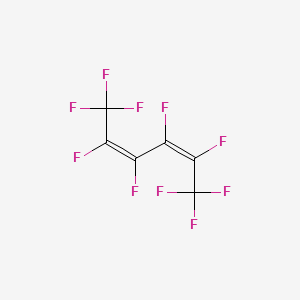
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

